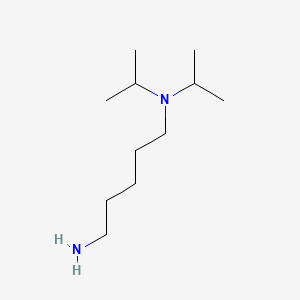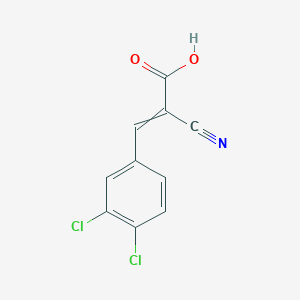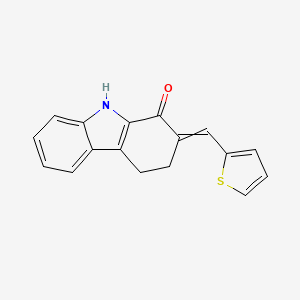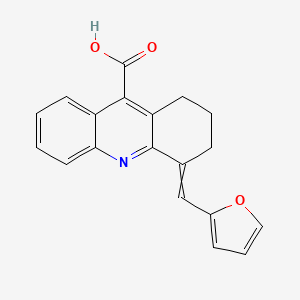
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide, followed by heating with nickel nitrate in ethanol . This method allows for the formation of the indolizine core structure, which is then further functionalized to obtain the desired compound.
化学反応の分析
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include selenium dioxide for oxidation and nickel nitrate for complex formation . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of indolizidine alkaloids and other functional dyes . In biology and medicine, indolizine derivatives have shown potential as antiviral, anticancer, and antimicrobial agents . The compound’s unique structure allows for interactions with various molecular targets, making it a valuable tool in drug discovery and development.
作用機序
The mechanism of action of 2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indolizine core structure allows for binding to various receptors and enzymes, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
2-(2,5-Dimethylphenyl)indolizine-3-carbaldehyde can be compared with other indolizine derivatives, such as 2-(pyridin-2-yl)acetonitrile and 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide . These compounds share similar core structures but differ in their functional groups and biological activities. The unique substitution pattern of this compound contributes to its distinct properties and applications.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)indolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-6-7-13(2)15(9-12)16-10-14-5-3-4-8-18(14)17(16)11-19/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVIGMMMHZBRJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

